

Protocol for O-propargylation of Phenols with Propargyl p-Toluenesulfonate

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Compound of Interest

Compound Name: *Propargyl p-toluenesulfonate*

Cat. No.: *B114425*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-propargylation of phenols is a valuable chemical transformation that introduces a propargyl group onto a phenolic oxygen, forming an aryl propargyl ether. This functional group is of significant interest in medicinal chemistry and drug development. The terminal alkyne of the propargyl group can participate in a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the facile and efficient conjugation of the modified phenol to other molecules such as fluorophores, affinity tags, or potential drug candidates. **Propargyl p-toluenesulfonate** is an effective electrophile for this Williamson ether synthesis due to the excellent leaving group ability of the tosylate anion. This document provides a detailed protocol for the O-propargylation of phenols using **propargyl p-toluenesulfonate**, including reaction conditions, purification procedures, and representative data.

Data Presentation

The following table summarizes representative yields for the O-propargylation of various substituted phenols. While the protocol is for **propargyl p-toluenesulfonate**, the presented yields are based on studies using the analogous propargyl bromide, which is expected to

provide similar results under the optimized conditions.[1][2] The reaction efficiency is influenced by the electronic nature of the substituents on the phenol.

Entry	Phenol Substrate	Product	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Phenol	Phenyl propargyl ether	K ₂ CO ₃	Acetone	Reflux	5	85
2	4-Methoxy phenol	4-Methoxy phenyl propargyl ether	K ₂ CO ₃	Acetone	Reflux	6	92
3	4-Nitrophenol	4-Nitrophenyl propargyl ether	K ₂ CO ₃	Acetone	Reflux	4	95
4	4-Chlorophenol	4-Chlorophenyl propargyl ether	K ₂ CO ₃	Acetone	Reflux	5	88
5	4-Bromophenol	4-Bromophenyl propargyl ether	K ₂ CO ₃	Acetone	Reflux	5	87
6	2-Naphthol	2-(Prop-2-yn-1-yloxy)naphthalene	K ₂ CO ₃	Acetone	Reflux	6	90

7	4-Hydroxybenzaldehyde	4-(Prop-2-yn-1-yloxy)benzaldehyde	K ₂ CO ₃	Acetone	Reflux	5	82
8	Vanillin	4-(Prop-2-yn-1-yloxy)-3-methoxybenzaldehyde	K ₂ CO ₃	Acetone	Reflux	6	89

Experimental Protocols

General Procedure for O-propargylation of Phenols

This protocol describes a general method for the O-propargylation of a phenol using **propargyl p-toluenesulfonate**, potassium carbonate as the base, and acetone as the solvent.

Materials:

- Substituted phenol (1.0 eq)
- **Propargyl p-toluenesulfonate** (1.1 - 1.5 eq)
- Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
- Anhydrous acetone
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

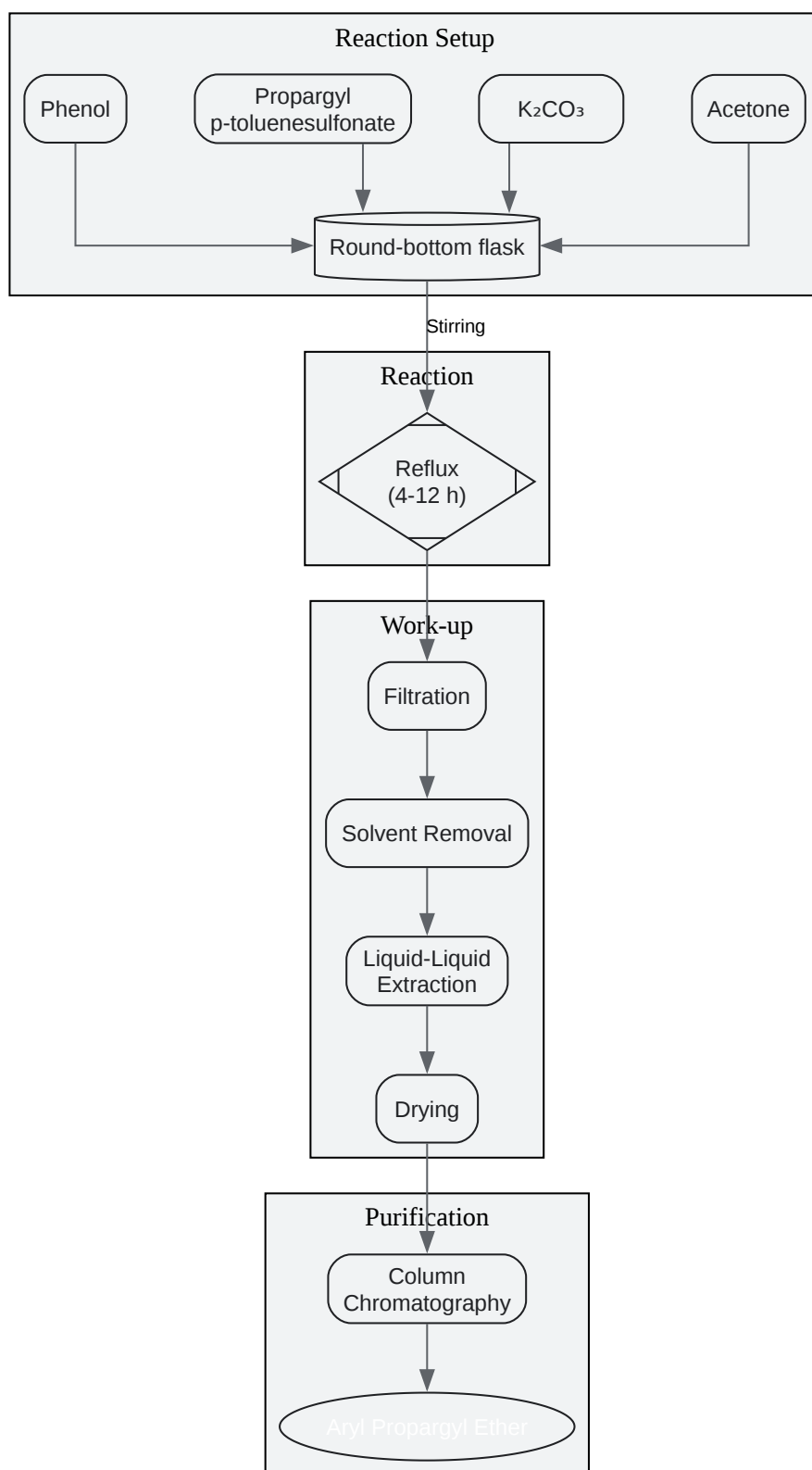
- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
- Add anhydrous acetone to the flask to dissolve the solids. The amount of solvent should be sufficient to ensure good stirring.
- Add **propargyl p-toluenesulfonate** (1.1 - 1.5 eq) to the reaction mixture.
- Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete (as indicated by the consumption of the starting phenol on TLC), cool the mixture to room temperature.
- Filter the reaction mixture to remove the insoluble potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer with water (2 x) and then with brine (1 x).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

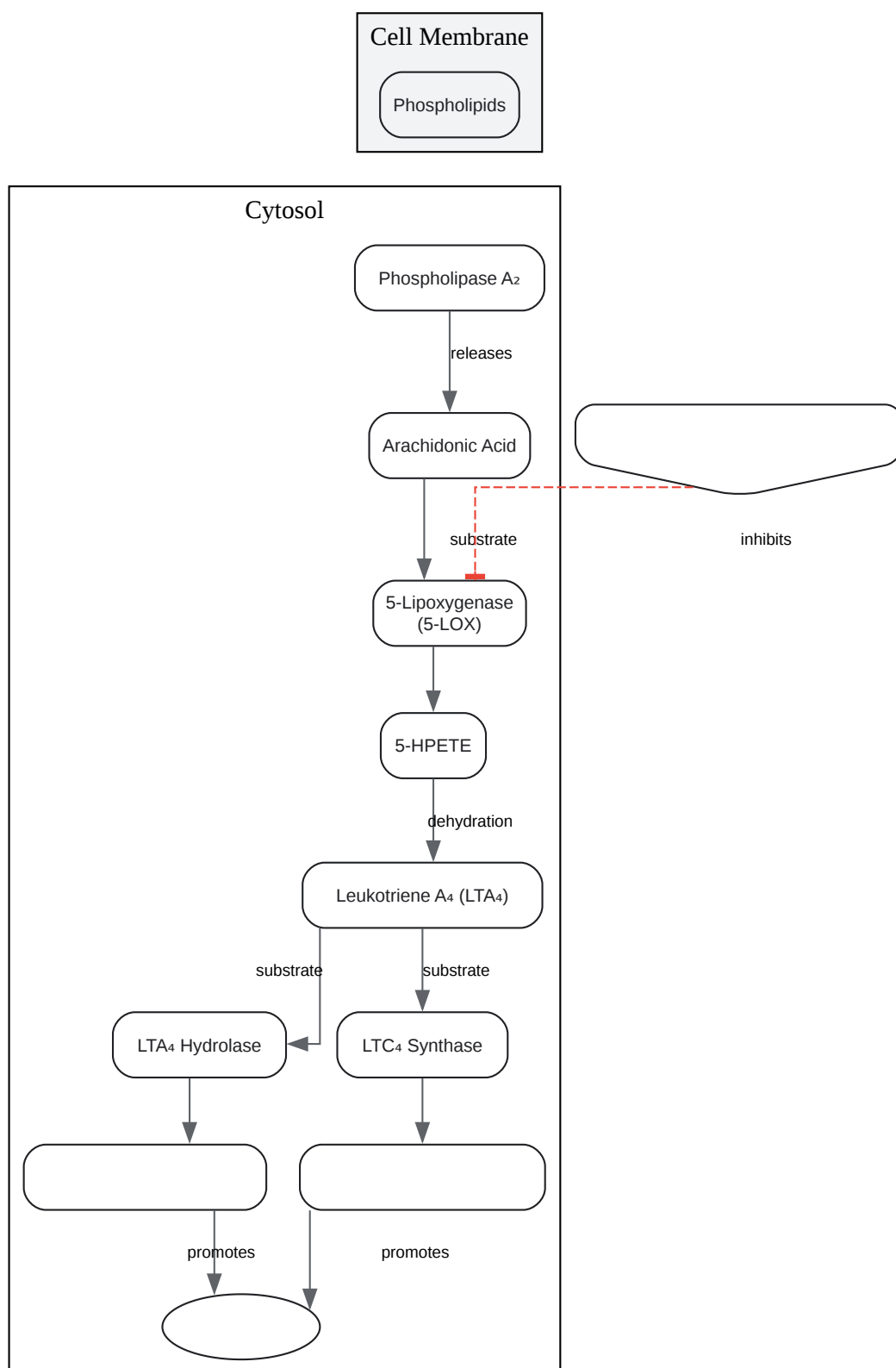
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl propargyl ether.

Note on Reagent Stoichiometry: The equivalents of **propargyl p-toluenesulfonate** and potassium carbonate may need to be optimized for specific phenol substrates. For electron-rich phenols, a smaller excess of the reagents may be sufficient, while electron-poor or sterically hindered phenols may require a larger excess and longer reaction times.

Visualizations

Reaction Scheme and Workflow





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References

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- 2. researchgate.net [researchgate.net]
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